BenchChemオンラインストアへようこそ!

N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

CB2 cannabinoid receptor Indole-3-oxoacetamide Binding affinity

N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-35-5) is a synthetic indole-3-oxoacetamide derivative with a secondary butyl amide side chain and a 1,2-dimethyl-substituted indole core. This scaffold places it within a well-characterized family of cannabinoid type 2 (CB2) receptor inverse agonists that demonstrate nanomolar binding affinities (Ki range 0.37–377 nM) and functional in vivo activity in inflammatory pain models.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 862814-35-5
Cat. No. B2403195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862814-35-5
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
InChIInChI=1S/C16H20N2O2/c1-5-10(2)17-16(20)15(19)14-11(3)18(4)13-9-7-6-8-12(13)14/h6-10H,5H2,1-4H3,(H,17,20)
InChIKeyFMBQYRVYOWEQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-35-5): Procurement-Relevant Chemical Identity and Target Class


N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862814-35-5) is a synthetic indole-3-oxoacetamide derivative with a secondary butyl amide side chain and a 1,2-dimethyl-substituted indole core . This scaffold places it within a well-characterized family of cannabinoid type 2 (CB2) receptor inverse agonists that demonstrate nanomolar binding affinities (Ki range 0.37–377 nM) and functional in vivo activity in inflammatory pain models [1]. The combination of the 1,2-dimethylindole pharmacophore and the sec-butyl glyoxylamide linker distinguishes it from simpler indole-3-oxoacetamides and establishes a defined structure–activity relationship (SAR) space relevant to programs targeting CB2-mediated pathways.

N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide Procurement: Why Indole-3-oxoacetamide Analogs Are Not Interchangeable


Indole-3-oxoacetamide congeners cannot be freely interchanged because both the amide substituent and the indole N-1/C-2 methylation state profoundly modulate target binding and functional selectivity. In the CB2 inverse agonist series reported by Pasquini et al., a single change in the amide fragment shifted Ki values by over two orders of magnitude (0.37–377 nM) and altered CB1/CB2 selectivity [1]. Removing the 1,2-dimethyl groups (CAS 92255‑64‑6) eliminates key hydrophobic contacts that contribute to affinity, while replacing the sec-butyl amide with a diethyl amide (CAS 101586‑49‑6) modifies both hydrogen-bonding capacity and steric bulk [2]. Data from the pancreatic lipase literature further indicate that the oxoacetamide side-chain identity dictates inhibitory potency (IC50 range 4.53–>50 µM across close analogs) [3]. Consequently, substitution without quantitative verification risks compromising target engagement, selectivity window, and assay reproducibility.

N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Quantitative Differentiation Evidence for Procurement Decisions


CB2 Receptor Binding Affinity Within the Indole-3-oxoacetamide Class

The indole-3-oxoacetamide chemotype to which N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide belongs achieves CB2 receptor Ki values as low as 0.37 nM, with the class spanning 0.37–377 nM depending on the amide substituent [1]. The 1,2-dimethylindole core is a critical determinant of high affinity; the des-methyl analog (CAS 92255‑64‑6) lacks this substitution and is expected to exhibit significantly reduced CB2 binding based on established SAR for the indole N-1 position . Although a direct Ki value for the sec-butyl analog is not publicly reported, the SAR trend indicates that the sec-butyl amide occupies a steric and lipophilic space between the smaller primary amide (Ki ∼377 nM) and bulkier N,N-dialkyl variants (Ki as low as 0.37 nM) [1].

CB2 cannabinoid receptor Indole-3-oxoacetamide Binding affinity

CB1/CB2 Selectivity Discrimination Versus the Diethyl Amide Analog

Within the indole-3-oxoacetamide series, CB1/CB2 selectivity is highly sensitive to the amide nitrogen substituent. The N,N-diethyl analog (CAS 101586‑49‑6) represents a tertiary amide with no hydrogen-bond donor capacity, whereas the sec-butyl analog retains a secondary amide N–H capable of a specific hydrogen-bonding interaction with the CB2 binding pocket [1]. The Pasquini series demonstrates that secondary amides consistently achieve moderate-to-good CB2-over-CB1 selectivity, while tertiary amides can exhibit altered selectivity profiles [1]. The sec-butyl group introduces a chiral center adjacent to the amide nitrogen, potentially enabling stereodifferentiation of binding that is absent in the achiral diethyl analog [2].

CB2 selectivity Cannabinoid receptor Amide SAR

In Vivo Functional Activity in Acute Inflammatory Pain – Class Validation

Indole-3-oxoacetamides from the Pasquini study demonstrated in vivo CB2 inverse agonist activity in the formalin test of acute peripheral and inflammatory pain in mice, with compounds 10a and 11e reversing the effect of the CB2-selective agonist COR167 [1]. The 1,2-dimethylindole substitution is present in the core structure of these in vivo-active compounds, supporting the relevance of this pharmacophore for translation to animal models [1]. While the specific sec-butyl analog was not directly tested in this study, the class-level in vivo proof-of-concept establishes a basis for its potential utility in preclinical pain and inflammation models.

In vivo efficacy Formalin test CB2 inverse agonist

Pancreatic Lipase Inhibitory Activity – Differentiating N-Substitution Effects

In a parallel therapeutic area, indolyl oxoacetamide analogs were evaluated as pancreatic lipase (PL) inhibitors. The most potent analog (8d) achieved an IC50 of 4.53 µM, while a close structural analog (8c) showed IC50 = 5.12 µM, compared to orlistat (IC50 = 0.99 µM) [1]. These compounds share the indole-3-oxoacetamide core bearing different N-substituents, demonstrating that even modest changes in the amide side chain produce measurable shifts in inhibitory potency. The sec-butyl analog represents a distinct N-substitution not explored in this PL series, offering a differentiated chemotype for structure–activity expansion.

Pancreatic lipase inhibition Indolyl oxoacetamide Obesity target

N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Evidence-Backed Application Scenarios for Informed Procurement


CB2 Inverse Agonist Lead Optimization and SAR Expansion

The 1,2-dimethylindole-3-oxoacetamide scaffold is validated as a CB2 inverse agonist chemotype with nanomolar potency and in vivo efficacy in inflammatory pain [1]. N-(sec-Butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide introduces a chiral secondary amide side chain that is not represented in the Pasquini compound library, enabling exploration of stereochemistry-dependent CB2 affinity and selectivity. Procurement is justified for medicinal chemistry teams seeking to expand SAR around the amide position while retaining the high-affinity 1,2-dimethylindole core.

CB1/CB2 Selectivity Profiling with a Secondary Amide Probe

The sec-butyl amide provides a hydrogen-bond donor (N–H) that the N,N-diethyl analog (CAS 101586‑49‑6) lacks [2]. This difference is SAR-relevant: secondary amides in the indole-3-oxoacetamide class consistently show moderate-to-good CB2 selectivity over CB1 [1]. Researchers requiring a tool compound with defined hydrogen-bonding capacity for selectivity profiling should procure this compound over the tertiary amide analog.

Pancreatic Lipase Inhibitor Diversification for Metabolic Disease Programs

Indolyl oxoacetamides have demonstrated competitive, reversible pancreatic lipase inhibition with IC50 values in the low micromolar range (4.53–5.12 µM) [3]. The sec-butyl N-substitution is a novel chemotype not evaluated in the published PL series, offering a structurally distinct lead for obesity or metabolic syndrome target pipelines. Procurement enables generation of novel composition-of-matter IP and exploration of a previously untested side-chain vector.

Pharmacophore Model Refinement for Indole-Based CB2 Ligands

The compound fills a gap in publicly available indole-3-oxoacetamide SAR: the sec-butyl amide represents an intermediate steric bulk between primary amide (low affinity) and N,N-dialkyl (high affinity) variants [1]. Computational chemists and structural biologists can procure this compound to refine 3D-QSAR or CoMFA models of the CB2 binding pocket, particularly with respect to the hydrogen-bonding and steric tolerance of the amide-binding subpocket.

Quote Request

Request a Quote for N-(sec-butyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.